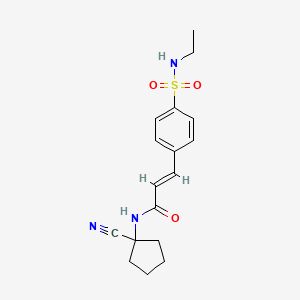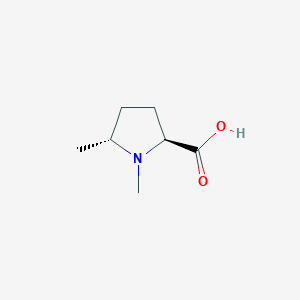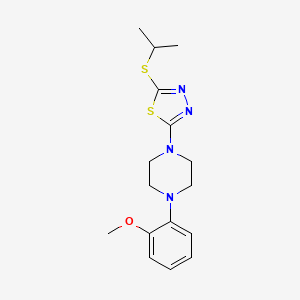
EN300-26685917
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis
Applications De Recherche Scientifique
(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Cyanocyclopentyl Intermediate: The cyanocyclopentyl group can be introduced through a nucleophilic substitution reaction involving cyclopentyl bromide and sodium cyanide.
Coupling with Ethylsulfamoylphenyl Group: The ethylsulfamoylphenyl group can be synthesized by reacting 4-bromoethylbenzene with sulfamide under basic conditions.
Formation of the Enamide: The final step involves coupling the cyanocyclopentyl intermediate with the ethylsulfamoylphenyl group using a palladium-catalyzed Heck reaction, resulting in the formation of the (E)-enamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using efficient catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted enamides or other derivatives.
Mécanisme D'action
The mechanism of action of (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Cyanocyclopentyl)-3-phenylprop-2-enamide: Lacks the ethylsulfamoyl group, resulting in different chemical properties and reactivity.
N-(1-Cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide: Contains a methylsulfamoyl group instead of an ethylsulfamoyl group, leading to variations in its biological activity and applications.
Uniqueness
(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide is unique due to the presence of both the cyanocyclopentyl and ethylsulfamoylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
(E)-N-(1-cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-19-24(22,23)15-8-5-14(6-9-15)7-10-16(21)20-17(13-18)11-3-4-12-17/h5-10,19H,2-4,11-12H2,1H3,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBAVRYJPZLWRM-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)
![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)

![methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2502184.png)



![3,6-diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2502191.png)



![2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2502195.png)
![4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2502196.png)
![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)
